Specific Scientific Field: Flavors and Fragrances
Summary of the Application: 5-Methyl-2-phenyl-2-hexenal is a compound that is used in the flavors and fragrances industry.
Results or Outcomes: The outcome of using 5-Methyl-2-phenyl-2-hexenal in flavors and fragrances is the creation of a characteristic cocoa aroma. This enhances the sensory experience of products in which it is used.
Specific Scientific Field: Food Science & Technology
Summary of the Application: 5-Methyl-2-phenyl-2-hexenal is used as a flavor enhancer in the food industry.
Methods of Application: The compound is added to food products during the manufacturing process to enhance their flavor. The exact quantity and method of addition can vary depending on the specific product and desired flavor profile.
Results or Outcomes: The addition of 5-Methyl-2-phenyl-2-hexenal results in a more pronounced and authentic cocoa flavor in food products.
Specific Scientific Field: Perfumery
Summary of the Application: 5-Methyl-2-phenyl-2-hexenal is used in the perfume industry due to its aromatic properties.
Methods of Application: The compound is blended with other aromatic compounds to create a unique fragrance. The exact composition of these blends is often a closely guarded secret of the perfume manufacturer.
Results or Outcomes: Perfumes containing 5-Methyl-2-phenyl-2-hexenal have a distinctive cocoa-like aroma, which can contribute to the overall appeal and uniqueness of the fragrance.
5-Methyl-2-phenyl-2-hexenal is an organic compound classified as a phenylacetaldehyde. It has the molecular formula and a molecular weight of approximately 188.27 g/mol. The compound is characterized by its sweet, aldehydic, and slightly bitter taste, making it notable in flavor chemistry. It has been detected in various food products, including cocoa and nuts, suggesting its potential role as a biomarker for these foods .
The IUPAC name for this compound is (2E)-5-methyl-2-phenylhex-2-enal, indicating its structural features, which include a phenyl group and an aldehyde functional group .
These reactions are significant for synthesizing derivatives that may possess different biological activities or applications.
5-Methyl-2-phenyl-2-hexenal can be synthesized through various methods, including:
These synthesis routes are crucial for producing 5-Methyl-2-phenyl-2-hexenal for research and industrial applications.
5-Methyl-2-phenyl-2-hexenal finds applications primarily in:
The compound's detection in cocoa products also suggests its relevance in chocolate flavor profiling .
Interaction studies involving 5-Methyl-2-phenyl-2-hexenal have primarily focused on its flavoring properties and potential interactions with other food components. Studies have shown that it may influence sensory characteristics when combined with various ingredients during food processing . Further research into its interactions with biological systems could provide insights into its metabolic pathways and safety.
Several compounds share structural similarities with 5-Methyl-2-phenyl-2-hexenal. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylbenzaldehyde | Contains a methyl group on the benzene ring | |
3-Methylbutanal | Aliphatic aldehyde with a branched structure | |
Phenylacetaldehyde | Directly related as a simpler phenylacetaldehyde | |
4-Methylbenzaldehyde | Methyl group at para position on the benzene ring |
What sets 5-Methyl-2-phenyl-2-hexenal apart from these compounds is its specific combination of both aliphatic and aromatic features, which contributes to its distinct flavor profile and potential applications in food science. Its presence in cocoa products further emphasizes its unique role compared to simpler phenylacetaldehydes.
The compound 5-Methyl-2-phenyl-2-hexenal exhibits a molecular formula of C₁₃H₁₆O with a molecular weight of 188.27 grams per mole [1] [2]. The structure consists of an α,β-unsaturated aldehyde system conjugated with a phenyl ring, creating a planar geometric arrangement around the carbon-carbon double bond [2] [3]. The molecule features a hexenal chain with a phenyl substituent at the 2-position and a methyl branch at the 5-position [1] [3].
The molecular geometry around the aldehyde carbon follows a trigonal planar arrangement with bond angles approximately 120 degrees, characteristic of sp² hybridization [4]. The phenyl ring maintains its typical planar structure with aromatic carbon-carbon bond lengths of approximately 1.39 Å and carbon-hydrogen bond lengths of 1.08 Å [4]. The conjugated system extends from the aldehyde carbonyl through the alkene double bond to the aromatic ring, creating an extended π-electron system [5].
5-Methyl-2-phenyl-2-hexenal exists as geometric isomers due to the presence of the carbon-carbon double bond at the 2-position [6] [7]. The compound is predominantly found as the (2E)-isomer, where the phenyl group and the aldehyde hydrogen are positioned trans to each other across the double bond [1] [3] [8]. The (2Z)-isomer also exists but is less thermodynamically stable due to steric interactions between the phenyl ring and the alkyl chain [6] [8].
Research indicates that commercial preparations typically contain a mixture of both geometric isomers, with the E-isomer being the major component [6]. The interconversion between these isomers can occur under specific conditions, particularly in the presence of heat or catalysts [7]. Conformational analysis reveals that the molecule adopts multiple rotational conformers around the carbon-carbon single bonds in the alkyl chain, with the most stable conformation minimizing steric clashes between the methyl substituents and the main chain [3].
The stereochemical preference for the E-configuration arises from the reduced steric hindrance compared to the Z-isomer, where the bulky phenyl group would experience unfavorable interactions with the hexyl chain [7]. Nuclear magnetic resonance studies have confirmed the predominance of the E-isomer in equilibrium mixtures, with coupling constants consistent with trans-disubstituted alkenes [8].
The infrared spectrum of 5-Methyl-2-phenyl-2-hexenal exhibits characteristic absorption bands that confirm its structural features [4] [9]. The carbonyl stretching vibration appears at approximately 1705 wavenumbers, which is consistent with an α,β-unsaturated aldehyde system [4] [10]. This frequency is lower than that of saturated aldehydes due to conjugation with the aromatic ring and the carbon-carbon double bond, which reduces the bond order of the carbonyl group [4] [9].
Two distinctive aldehyde carbon-hydrogen stretching vibrations are observed in the region between 2700-2860 wavenumbers [4] [9] [10]. The higher frequency absorption around 2820 wavenumbers and the lower frequency absorption around 2720 wavenumbers are characteristic fingerprints for aldehyde functional groups [9] [10]. Aromatic carbon-hydrogen stretching vibrations appear in the range of 3000-3100 wavenumbers, confirming the presence of the phenyl substituent [4] [10].
The alkene carbon-carbon stretching vibration is observed around 1660 wavenumbers, while aromatic ring vibrations appear at approximately 1600, 1580, and 1500 wavenumbers [4]. Additional absorptions in the 2850-3000 wavenumbers region correspond to aliphatic carbon-hydrogen stretching vibrations from the methyl and methylene groups [9] [10]. Carbon-oxygen stretching vibrations appear in the broad range of 1000-1320 wavenumbers [4].
Functional Group | Frequency Range (cm⁻¹) | Expected for 5-Methyl-2-phenyl-2-hexenal | Assignment |
---|---|---|---|
Carbonyl (C=O) stretch | 1705-1710 | ~1705 (α,β-unsaturated aldehyde) | α,β-Unsaturated aldehyde carbonyl |
Aldehyde C-H stretch (higher frequency) | 2800-2860 | ~2820 | Aldehyde proton stretch |
Aldehyde C-H stretch (lower frequency) | 2700-2760 | ~2720 | Aldehyde proton stretch |
Aromatic C-H stretch | 3100-3000 | ~3060-3030 | Aromatic C-H |
Aliphatic C-H stretch | 2850-3000 | ~2950-2870 | Methyl and methylene C-H |
C=C stretch (aromatic) | 1600-1500 | ~1600, 1580, 1500 | Aromatic ring vibrations |
C=C stretch (alkene) | 1650-1680 | ~1660 | C=C double bond |
C-O stretch | 1000-1320 | ~1200-1000 | Various C-O stretches |
Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts and coupling patterns for 5-Methyl-2-phenyl-2-hexenal [11] [12]. The aldehyde proton appears as a characteristic singlet in the range of 9.5-10.5 parts per million, confirming the presence of the formyl group [12]. The aromatic protons from the phenyl ring generate multiple peaks in the 7.0-8.0 parts per million region, integrating for five hydrogen atoms [11] [12].
The alkene proton at the 3-position appears as a triplet in the 6.5-7.5 parts per million range due to coupling with the adjacent methylene protons [12]. Methylene protons alpha to the carbon-carbon double bond show complex multiplet patterns in the 2.0-3.0 parts per million region [12]. The methine proton of the branched methyl group appears as a multiplet in the 1.5-2.5 parts per million range, while the methyl protons appear as doublets in the 0.8-1.2 parts per million region due to coupling with the methine proton [12].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [12] [13] [14]. The carbonyl carbon of α,β-unsaturated aldehydes typically resonates in the 190-200 parts per million range [12] [13]. Aromatic carbons appear between 125-140 parts per million, while the β-carbon of the conjugated system also falls within this range [12] [13]. The α-carbon, bearing the phenyl substituent, appears further downfield at 140-160 parts per million due to deshielding effects [13]. Aliphatic carbons resonate in the 15-50 parts per million region [12].
NMR Type | Chemical Shift Range (ppm) | Expected Multiplicity | Integration |
---|---|---|---|
¹H NMR - Aldehyde proton | 9.5-10.5 | Singlet (s) | 1H |
¹H NMR - Aromatic protons | 7.0-8.0 | Multiple peaks (m) | 5H |
¹H NMR - Alkene proton | 6.5-7.5 | Triplet (t) | 1H |
¹H NMR - Methylene protons (α to C=C) | 2.0-3.0 | Multiple peaks (m) | 2H |
¹H NMR - Methine proton | 1.5-2.5 | Multiple peaks (m) | 1H |
¹H NMR - Methyl protons | 0.8-1.2 | Doublet (d) | 6H |
¹³C NMR - Carbonyl carbon | 190-200 | - | - |
¹³C NMR - Aromatic carbons | 125-140 | - | - |
¹³C NMR - β-Carbon (C=C) | 125-140 | - | - |
¹³C NMR - α-Carbon (C=C) | 140-160 | - | - |
¹³C NMR - Aliphatic carbons | 15-50 | - | - |
Mass spectrometric analysis of 5-Methyl-2-phenyl-2-hexenal reveals characteristic fragmentation patterns that confirm its structural identity [15] [16] [17]. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the molecular weight of the compound [1] [15]. This peak typically exhibits low to medium intensity due to the relative instability of the molecular ion under electron ionization conditions [16].
Alpha-cleavage, a common fragmentation mechanism in carbonyl compounds, results in the loss of alkyl fragments adjacent to the carbonyl group [16]. This produces significant peaks at mass-to-charge ratio 131, corresponding to the loss of a butyl fragment (C₄H₉, mass 57) [16]. The McLafferty rearrangement, characteristic of carbonyl compounds with gamma-hydrogen atoms, generates a peak at mass-to-charge ratio 132 through a six-membered transition state mechanism involving the loss of an alkene fragment [16].
Aromatic fragmentation produces the phenyl cation at mass-to-charge ratio 77, which is a moderately intense peak [15] [17]. The tropylium ion, formed through benzylic fragmentation and subsequent rearrangement, appears at mass-to-charge ratio 91 and often represents the base peak due to its exceptional stability [15] [17]. The benzoyl cation at mass-to-charge ratio 105 results from acylium ion formation and appears as a high-intensity peak [15]. Loss of the formyl group (CHO, mass 29) produces a fragment at mass-to-charge ratio 159 [16].
Fragment Type | m/z Value | Relative Intensity | Fragmentation Mechanism |
---|---|---|---|
Molecular ion peak [M]⁺ | 188 | Low-Medium | Molecular ion formation |
α-Cleavage (loss of alkyl) | 131 (loss of C₄H₉) | Medium | Bond cleavage adjacent to carbonyl |
McLafferty rearrangement | 132 (loss of C₄H₈) | Medium-High | Six-membered transition state |
Phenyl cation [C₆H₅]⁺ | 77 | Medium | Aromatic fragmentation |
Tropylium ion [C₇H₇]⁺ | 91 | Very High (base peak) | Benzylic fragmentation and rearrangement |
Benzoyl cation [C₆H₅CO]⁺ | 105 | High | Acylium ion formation |
Loss of CHO | 159 (M-29) | Medium | Loss of formyl group |
The comprehensive molecular properties of 5-Methyl-2-phenyl-2-hexenal are summarized in the following table, which includes physical constants and identifying characteristics [1] [2] [3] [18] [19]:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₆O | [1] [2] [3] |
Molecular Weight (g/mol) | 188.27 | [1] [2] [18] |
Monoisotopic Mass (g/mol) | 188.120115134 | [3] |
CAS Registry Number | 21834-92-4 | [1] [2] [18] |
IUPAC Name | (2E)-5-methyl-2-phenylhex-2-enal | [2] [3] [8] |
Physical State (20°C) | Liquid | [18] [20] [21] |
Appearance | Light yellow to orange clear liquid | [18] [20] |
Boiling Point (°C) | 310.8 ± 12.0 (at 760 mmHg) | [19] |
Density (g/cm³) | 0.97-0.973 | [6] [19] |
Refractive Index | 1.53-1.514 | [18] [19] |
LogP (octanol/water) | 3.51-4.09 | [22] [19] |
Solubility | Insoluble in water; soluble in alcohol, ether, and organic solvents | [20] |
The most widely employed method for synthesizing 5-methyl-2-phenyl-2-hexenal involves the aldol condensation reaction between phenylacetaldehyde and isovaleraldehyde (also known as 3-methylbutanal) [1] [2]. This classical approach represents the foundation of both laboratory-scale and industrial production methods for this important flavor compound.
The reaction mechanism proceeds through the formation of an enolate intermediate from isovaleraldehyde in the presence of a base catalyst. The enolate then undergoes nucleophilic attack on the carbonyl carbon of phenylacetaldehyde, forming a β-hydroxy aldehyde intermediate. Subsequent dehydration eliminates water to yield the desired α,β-unsaturated aldehyde product [3] [4].
Under optimal conditions, this synthesis typically employs a molar ratio of 2.5:12:1 (base:ketone:aldehyde) in aqueous ethanol solution. The reaction proceeds efficiently at room temperature over a period of 3-6 hours, achieving yields ranging from 70-85% [1]. The stereochemistry of the product predominantly favors the E-isomer configuration, with typical E/Z ratios of approximately 85:15 .
Temperature control plays a critical role in product selectivity and yield optimization. Elevated temperatures can promote side reactions and reduce overall selectivity, while temperatures below ambient may significantly extend reaction times without substantial improvement in product quality [1] [6]. The formation of 5-methyl-2-phenyl-2-hexenal through this route has been demonstrated to increase up to 40-fold during cocoa bean roasting processes, highlighting its significance in natural flavor development [1].
Base-catalyzed aldol condensation represents the predominant mechanistic pathway for 5-methyl-2-phenyl-2-hexenal synthesis. The process begins with deprotonation of the α-hydrogen adjacent to the carbonyl group of isovaleraldehyde by a strong base such as sodium hydroxide or potassium hydroxide [3] [4] [7].
The mechanism follows a stepwise sequence: first, base abstraction of the acidic α-hydrogen generates an enolate anion stabilized by resonance. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of phenylacetaldehyde, forming a new carbon-carbon bond and creating a β-hydroxy aldehyde intermediate [8] [7]. The subsequent elimination step occurs via an E1cB mechanism, where the base abstracts a proton from the α-carbon, leading to water elimination and formation of the conjugated double bond [9] [10].
Sodium hydroxide at 0.1 molar concentration in ethanol-water mixtures represents the most commonly employed basic conditions [1] . The reaction medium typically maintains a pH between 12-13, which ensures complete enolate formation while minimizing competing reactions such as Cannizzaro disproportionation [3] [4]. The high basicity is essential for overcoming the relatively weak acidity of the α-hydrogen atoms and driving the equilibrium toward product formation.
Optimal reaction conditions include maintaining the solution at pH 12 using 0.1 M sodium hydroxide in a 50% ethanol-water mixture, with vigorous stirring at 1000 rpm for 3 hours at room temperature [1]. These conditions facilitate efficient mixing of the organic and aqueous phases while preventing thermal decomposition of sensitive reactants and products.
Recent advances in asymmetric catalysis have enabled the development of highly stereoselective methods for synthesizing 5-methyl-2-phenyl-2-hexenal with enhanced control over stereochemical outcomes [12] [13] [14]. These approaches utilize chiral catalysts to induce preferential formation of specific stereoisomers, achieving enantioselectivities exceeding 95% in optimized systems.
Organocatalytic approaches employing chiral secondary amines have demonstrated remarkable effectiveness in asymmetric aldol reactions of α,β-unsaturated aldehydes [13]. These catalysts operate through formation of chiral iminium intermediates that control the facial selectivity of nucleophilic attack, resulting in high levels of stereoinduction. The methodology offers advantages including mild reaction conditions, absence of transition metals, and excellent functional group tolerance [14].
Chiral N-heterocyclic carbene catalysts represent another significant advancement in asymmetric synthesis methodologies [14]. These systems enable the generation of chiral ester enolate equivalents from α,β-unsaturated aldehydes under mild conditions, facilitating highly enantioselective carbon-carbon bond formation reactions. The catalysts demonstrate remarkable selectivity in differentiating between competing reaction pathways, often achieving complete selectivity for the desired transformation pathway [14].
Transition metal-catalyzed asymmetric hydrogenation provides an alternative route to chiral variants of 5-methyl-2-phenyl-2-hexenal through selective reduction of appropriately functionalized precursors [15]. Iridium and rhodium complexes bearing chiral phosphine ligands have shown exceptional performance in these transformations, achieving enantioselectivities greater than 99% with high functional group tolerance.
Environmental sustainability considerations have driven significant developments in green chemistry approaches for 5-methyl-2-phenyl-2-hexenal synthesis [16] [17] [18]. Solvent-free methodologies represent a particularly promising avenue, eliminating the need for organic solvents while maintaining high reaction efficiency and selectivity.
Solventless aldol condensation reactions achieve remarkable success through the principle of melting point depression [19]. When solid reactants are mixed together, they act as mutual impurities, depressing each other's melting points and creating a liquid reaction medium. This approach eliminates solvent waste, reduces environmental impact, and often provides improved yields compared to traditional solution-phase methods [16] [19].
Ionic liquid catalysts have emerged as highly effective alternatives to traditional basic catalysts [18]. Hydroxide-functionalized ionic liquids demonstrate exceptional basicity while maintaining recyclability and environmental compatibility. These systems enable aldol condensation reactions under solvent-free conditions at room temperature, achieving conversions exceeding 96% with high selectivity for the desired condensation products [18].
Microwave-assisted synthesis represents another green chemistry innovation, significantly reducing reaction times while maintaining product quality [17]. The controlled heating provided by microwave irradiation enables precise temperature control and often results in improved yields and selectivities compared to conventional heating methods.
Water-based reaction systems offer additional environmental benefits by replacing organic solvents with aqueous media [17] [20]. These approaches often require specialized surfactants or phase-transfer catalysts to ensure adequate mixing of hydrophobic reactants, but provide substantial reductions in environmental impact and process costs.
Industrial production of 5-methyl-2-phenyl-2-hexenal faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [21] [22]. Raw material supply represents a primary concern, with phenylacetaldehyde availability and price volatility creating substantial uncertainty in production economics.
Process control requirements for industrial-scale synthesis demand sophisticated monitoring and control systems to maintain consistent product quality [23] [24]. Critical parameters including pH control, temperature management, and reaction monitoring require real-time measurement and automated adjustment capabilities to ensure optimal yields and minimize batch-to-batch variability.
Heat transfer limitations present significant technical challenges during scale-up operations [25]. The exothermic nature of aldol condensation reactions requires efficient heat removal systems to prevent thermal runaway and maintain temperature control. Inadequate heat transfer can lead to product decomposition, reduced yields, and formation of undesired by-products.
Mixing efficiency becomes increasingly problematic as reactor volumes increase, potentially leading to concentration gradients and incomplete conversion [26]. Residence time distribution issues in large-scale reactors can result in regions of over-reaction or under-reaction, compromising product quality and overall process efficiency.
Product purification at industrial scale requires substantial capital investment in separation equipment [21] [22]. Distillation systems must be designed to handle the relatively close boiling points of product and impurities while maintaining product stability under thermal stress. Alternative separation methods such as crystallization or extraction may be necessary depending on specific purity requirements.
Environmental compliance considerations add additional complexity to industrial operations [24] [27]. Solvent emissions, waste management, and energy consumption must be carefully controlled to meet regulatory requirements and minimize environmental impact. Implementation of green chemistry principles can help address these concerns while potentially reducing operating costs.
Quality control specifications for flavor-grade 5-methyl-2-phenyl-2-hexenal are particularly stringent, requiring analytical capabilities to detect trace impurities that could affect sensory properties [22] [28]. Regulatory compliance for food-grade applications necessitates extensive documentation and validation of manufacturing processes, adding to operational complexity and costs.
Economic factors including raw material costs, equipment investment requirements, and labor costs significantly influence the viability of industrial production [21] [26]. Market demand volatility for specialty flavor compounds creates additional uncertainty in investment planning and capacity utilization decisions.
Irritant